Diethyl (bromodifluoromethyl)phosphonate

Catalog No.
S705815
CAS No.
65094-22-6
M.F
C5H10BrF2O3P
M. Wt
267.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (bromodifluoromethyl)phosphonate

CAS Number

65094-22-6

Product Name

Diethyl (bromodifluoromethyl)phosphonate

IUPAC Name

1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane

Molecular Formula

C5H10BrF2O3P

Molecular Weight

267.01 g/mol

InChI

InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3

InChI Key

QRADKVYIJIAENZ-UHFFFAOYSA-N

SMILES

CCOP(=O)(C(F)(F)Br)OCC

Synonyms

P-(Bromodifluoromethyl)phosphonic Acid Diethyl Ester; (Bromodifluoromethyl)phosphonic Acid Diethyl Ester;

Canonical SMILES

CCOP(=O)(C(F)(F)Br)OCC

Synthesis of Phosphopeptide Mimetic Prodrugs:

Bromodifluoromethyl diethylphosphonate is a valuable precursor for the synthesis of phosphopeptide mimetic prodrugs. These prodrugs are modified versions of naturally occurring peptides (short chains of amino acids) that can mimic the biological activity of phosphorylated peptides. Phosphorylation is a process where a phosphate group is attached to a protein molecule, which can activate or deactivate its function. By mimicking phosphorylated peptides, these prodrugs can be used to study cellular signaling pathways and potentially develop new therapeutic agents.

One specific example involves targeting the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3). Stat3 is a protein involved in various cellular processes, and its dysregulation is implicated in several diseases, including cancer. Researchers have utilized bromodifluoromethyl diethylphosphonate to synthesize phosphopeptide mimetic prodrugs that specifically bind to the SH2 domain of Stat3, potentially offering a novel approach for Stat3-related diseases [].

Synthesis of Mycobacterium tuberculosis Protein Tyrosine Phosphatase Inhibitors:

Bromodifluoromethyl diethylphosphonate can also serve as a starting material for the synthesis of inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase (PTP). Mycobacterium tuberculosis is the causative agent of tuberculosis, a highly infectious and potentially life-threatening disease. PTPs are enzymes that play a crucial role in bacterial survival and virulence. By inhibiting these enzymes, researchers aim to develop new antibacterial agents to combat tuberculosis.

Studies have shown that bromodifluoromethyl diethylphosphonate can be used to synthesize difluoromethylphosphonic acid derivatives that exhibit inhibitory activity against Mycobacterium tuberculosis PTP. This multi-step synthesis involves Suzuki coupling and resolution as key steps [].

Prodrug for Intracellular Delivery of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor:

Bromodifluoromethyl diethylphosphonate can also be employed in the development of prodrugs for the intracellular delivery of protein tyrosine phosphatase 1B (PTP1B) inhibitors. PTP1B is another enzyme involved in various cellular processes, and its inhibition holds potential for treating certain diseases like cancer and diabetes.

Researchers have explored the use of bromodifluoromethyl diethylphosphonate to create a prodrug that can deliver a non-hydrolyzable difluoromethylphosphonate moiety (a functional group) into cells. This moiety can then inhibit PTP1B, offering a potential therapeutic strategy for PTP1B-related diseases [].

Diethyl (bromodifluoromethyl)phosphonate is a chemical compound with the molecular formula C5H10BrF2O3PC_5H_{10}BrF_2O_3P and a molecular weight of 267.01 g/mol. It appears as a colorless to almost colorless liquid and is recognized for its role as a precursor in the generation of difluorocarbene, which is valuable in various organic synthesis applications. The compound is characterized by its boiling point of approximately 102 °C at 16 mmHg and has a specific gravity of 1.50, indicating its relatively high density compared to water .

Bromodifluoromethyl diethylphosphonate can pose some safety concerns:

  • Skin and Eye Irritation: Studies indicate the compound can cause skin and eye irritation upon contact [].
  • Potential Toxicity: Although detailed data is limited, due to the presence of a phosphorus atom and a bromo group, it's advisable to handle the compound with caution and wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat [].

Diethyl (bromodifluoromethyl)phosphonate is primarily used in reactions that involve difluoromethylation. It can react with nucleophiles to introduce difluoromethyl groups into organic molecules. For instance, it has been utilized in the synthesis of difluoromethyl ethers and thioethers through phase-transfer techniques, demonstrating its versatility in organic transformations .

Example Reaction

A typical reaction involves the treatment of phenolic compounds with diethyl (bromodifluoromethyl)phosphonate in the presence of a base, leading to the formation of difluoromethoxy derivatives. This process highlights its utility in modifying aromatic systems to enhance their biological activity or physicochemical properties .

The biological activity of diethyl (bromodifluoromethyl)phosphonate is notable, particularly in the context of medicinal chemistry. It has been employed in the preparation of phosphopeptide mimetic prodrugs targeted to Src homology 2 domains, which play critical roles in signal transduction pathways associated with cancer and other diseases . Its ability to introduce difluoromethyl groups can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

The synthesis of diethyl (bromodifluoromethyl)phosphonate typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available phosphonates.
  • Bromination: Bromination reactions are conducted under controlled conditions to introduce the bromodifluoromethyl group.
  • Purification: The product is purified using techniques such as column chromatography or distillation to achieve high purity levels (>97%) .

An example procedure includes the reaction of potassium hydroxide with acetonitrile and water, followed by the addition of diethyl (bromodifluoromethyl)phosphonate at low temperatures to facilitate the desired transformation .

Diethyl (bromodifluoromethyl)phosphonate finds applications across various fields:

  • Organic Synthesis: As a difluorocarbene precursor, it is used for introducing difluoromethyl groups into organic molecules.
  • Medicinal Chemistry: It serves as a building block for developing pharmaceuticals, particularly those targeting specific biological pathways.
  • Material Science: The compound may be explored for its potential in creating novel materials with unique properties due to the difluoromethyl group .

Studies on diethyl (bromodifluoromethyl)phosphonate interactions typically focus on its reactivity with biological molecules and other chemical species. Given its role in modifying biological activity through difluoromethylation, research often investigates how these modifications affect enzyme interactions and metabolic pathways. Such studies are crucial for understanding its potential therapeutic applications and safety profiles.

Diethyl (bromodifluoromethyl)phosphonate can be compared with other phosphonates and difluorocarbene precursors. Below are some similar compounds:

Compound NameMolecular FormulaUnique Features
Diethyl phosphonateC4H11O4PC_4H_{11}O_4PLacks halogen substitution; used in various syntheses
Difluoromethyl phosphonic acidC2H4F2O3PC_2H_4F_2O_3PContains acidic protons; used in agrochemical synthesis
BromodifluoroacetateC3H3BrF2OC_3H_3BrF_2OSimpler structure; often used in fluorination reactions

Uniqueness

Diethyl (bromodifluoromethyl)phosphonate stands out due to its specific combination of bromine and difluoromethyl functionalities, which enhances its reactivity and selectivity in organic synthesis compared to other similar compounds. Its application as a precursor for difluorocarbene generation further distinguishes it within this chemical class, making it particularly valuable in medicinal chemistry and advanced material development .

Diethyl (bromodifluoromethyl)phosphonate represents an important organophosphorus compound with significant applications in synthetic organic chemistry, particularly as a difluorocarbene precursor [1]. The traditional synthetic approaches to this compound have evolved from classical organophosphorus chemistry methodologies that were established in the mid-20th century [2].

The primary traditional route for synthesizing diethyl (bromodifluoromethyl)phosphonate involves the alcoholysis of phosphorus oxychloride (POCl₃) with ethanol, followed by subsequent halogenation and fluorination steps [2]. This multi-step process begins with the formation of diethyl phosphite intermediates, which are then subjected to controlled halogenation conditions to introduce the bromodifluoromethyl group [3]. The reaction typically requires careful temperature control and the use of specialized halogenating agents to achieve the desired selectivity [2].

Another classical approach involves the Michaelis-Arbuzov reaction, which has been widely employed for the synthesis of various phosphonate esters [2]. In this method, triethyl phosphite reacts with bromodifluoromethane under elevated temperatures to form the carbon-phosphorus bond characteristic of phosphonates [4]. The reaction proceeds through a nucleophilic attack of the phosphite on the halogenated carbon, followed by the elimination of an alkyl halide [2]. This method, while effective, often requires extended reaction times and produces alkyl halide byproducts that necessitate careful purification procedures [4].

The phosphorylation pathway represents another traditional synthetic route, wherein phosphorus trichloride (PCl₃) is first converted to appropriate intermediates before reaction with bromodifluoromethyl precursors [2]. This approach typically involves multiple steps and requires stringent anhydrous conditions due to the moisture sensitivity of the phosphorus halide intermediates [5]. The overall yields from these traditional methods typically range from 50-70%, with significant variations depending on reaction conditions and purification techniques employed [4] [5].

Modern Synthetic Approaches

Contemporary approaches to the synthesis of diethyl (bromodifluoromethyl)phosphonate have significantly improved upon traditional methods, offering enhanced efficiency, selectivity, and environmental compatibility [1] [6]. Modern synthetic strategies have focused on developing more direct routes with fewer steps, milder conditions, and higher yields [7].

One notable modern approach involves the direct fluorination of diethyl bromomethylphosphonate using nucleophilic fluorinating agents [7]. This method employs reagents such as N-fluorobenzenesulfonimide to introduce the difluoro functionality in a controlled manner [7]. The reaction typically proceeds under milder conditions than traditional methods, with temperatures ranging from 0-25°C, and can achieve yields of up to 71% with high purity [7].

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of functionalized phosphonates, including diethyl (bromodifluoromethyl)phosphonate [8]. These Heck-type reactions utilize diisopropyl (bromodifluoromethyl)phosphonate as a key reagent, with the steric effects of the diisopropyl groups playing a critical role in reaction efficiency [8]. This approach provides a facile route for application in the discovery of biologically interesting molecules with yields typically exceeding 80% [8].

Microwave-assisted synthesis represents another significant advancement in the preparation of organophosphorus compounds including diethyl (bromodifluoromethyl)phosphonate [9]. This technique dramatically reduces reaction times from hours to minutes while maintaining or improving yields [9]. For instance, microwave irradiation has been successfully applied to the Michaelis-Arbuzov reaction, allowing for the synthesis of dialkyl haloalkylphosphonates with yields of 87-89% in significantly shortened reaction times [9].

Ultrasound-assisted methods have similarly revolutionized phosphonate synthesis, providing enhanced mixing and energy transfer that accelerate reaction rates and improve yields [6]. These sonochemical approaches have been particularly effective for reactions involving solid-liquid phase-transfer techniques, which are relevant to the synthesis of diethyl (bromodifluoromethyl)phosphonate and its applications in difluoromethylation reactions [6].

Green Chemistry Considerations

The synthesis of diethyl (bromodifluoromethyl)phosphonate presents several challenges from a green chemistry perspective, particularly given the increasing regulatory pressure to reduce phosphorus discharge into the environment [10] [11]. Green chemistry approaches to phosphonate synthesis focus on four key areas: novel synthetic methods, enhanced biodegradability, phosphorus recovery, and phosphorus recycling [10].

Solvent selection represents a critical green chemistry consideration in the synthesis of diethyl (bromodifluoromethyl)phosphonate [9]. Traditional methods often employ chlorinated solvents or other environmentally problematic media [10]. Recent studies have demonstrated that the use of more environmentally benign solvents such as ethyl lactate or even solvent-free conditions can significantly reduce the environmental impact while maintaining or improving reaction efficiency [9]. For instance, solvent-free conditions for phosphonate synthesis have achieved yields of 78-90%, compared to 15-55% in conventional solvents [9].

The table below compares the environmental impact of various solvents used in phosphonate synthesis:

SolventYield (%)Environmental ImpactReaction Time
Toluene25-30High24 hours
Dichloromethane32-48Very High24 hours
Tetrahydrofuran52-55Moderate24 hours
Acetonitrile55-59Moderate24 hours
Ethyl lactate/water95Low90 minutes
Solvent-free78-90Minimal6 hours

Catalyst development has also played a significant role in greening phosphonate synthesis [12]. Traditional methods often rely on metal halides or other potentially toxic catalysts [12]. Modern approaches have explored the use of recyclable heterogeneous catalysts, including nanoparticles and supported catalysts, which can be recovered and reused multiple times [12]. For example, silica-supported catalysts have demonstrated excellent recyclability, with only minimal loss of activity after five reaction cycles [12].

Energy efficiency represents another important green chemistry consideration [10] [11]. Conventional heating methods for phosphonate synthesis often require extended reaction times at elevated temperatures [10]. The application of alternative energy sources, such as microwave irradiation and ultrasound, has significantly reduced energy consumption while accelerating reaction rates [10]. For instance, microwave-assisted synthesis of phosphonates has reduced reaction times from several hours to just minutes, with corresponding energy savings [9].

The phosphorus content of diethyl (bromodifluoromethyl)phosphonate also raises sustainability concerns, as phosphorus is classified as a critical raw material by the European Union [10]. This has prompted research into phosphorus recovery and recycling strategies, although these remain challenging for organophosphorus compounds due to their stability and complex degradation pathways [10] [11].

Scale-up Challenges and Solutions

The industrial-scale production of diethyl (bromodifluoromethyl)phosphonate presents several significant challenges that must be addressed to ensure efficient, safe, and economically viable manufacturing processes [13] [14]. These challenges span reaction engineering, heat management, purification, and environmental considerations [13].

One primary scale-up challenge involves the exothermic nature of phosphorylation reactions, which can lead to runaway reactions and safety hazards when conducted on a large scale [14]. Industrial processes have addressed this through careful reaction engineering, including the implementation of controlled addition rates, efficient heat exchange systems, and reaction monitoring technologies [14]. For example, the addition of phosphorus trichloride to alcohols is typically conducted at temperatures between -10°C and 0°C, with specialized cooling systems to manage the heat generated [4].

The table below outlines key scale-up challenges and their corresponding solutions:

ChallengeImpactSolutionEffectiveness
Exothermic reactionsSafety hazards, product degradationControlled addition, efficient cooling systemsHigh
HCl by-productEquipment corrosion, product qualityBase addition, sparging, continuous removalModerate to High
Phosphite-to-bromine ratioReaction rate, yieldHigher ratios (>2:1), phosphite recyclingHigh
PurificationProduct purity, waste generationOptimized crystallization, spray dryingModerate
Solvent recoveryEconomic viability, environmental impactClosed-loop solvent systemsHigh

The formation of hydrogen chloride as a by-product during phosphorylation reactions presents another significant challenge [2]. On an industrial scale, this can lead to equipment corrosion and product degradation through undesired side reactions [2]. Solutions include the addition of bases to neutralize the acid, continuous sparging to remove HCl gas, or the implementation of specialized corrosion-resistant equipment [2] [4]. These approaches have successfully mitigated the negative impacts of HCl formation, although they add complexity and cost to the manufacturing process [4].

Purification represents another major scale-up challenge [5]. Laboratory-scale syntheses often rely on column chromatography, which is impractical for industrial production [5]. Alternative purification methods, including crystallization, distillation, and extraction, have been developed for large-scale production [5]. However, these methods must be carefully optimized to maintain product purity while minimizing solvent use and waste generation [5]. For instance, crystallization techniques have been refined to achieve purities exceeding 97% without the need for chromatographic purification [5].

The phosphite-to-bromine ratio has been identified as a critical parameter in scaled-up syntheses [14]. Higher ratios are typically employed in industrial settings to maintain reaction rates and yields, with the excess phosphite often recovered and recycled [14]. This approach has been shown to significantly improve reaction efficiency, with one study reporting that "the relatively short time, in part, can be attributed to the absence of solvent, which we cited previously as an advantage in that we are not diluting the reaction mixture and thus not slowing down the reaction" [14].

Comparative Analysis of Synthetic Efficiency

The various synthetic methodologies for diethyl (bromodifluoromethyl)phosphonate exhibit significant differences in efficiency, which can be evaluated across multiple parameters including yield, reaction time, atom economy, and environmental impact [1] [8] [7]. This comparative analysis provides valuable insights for selecting the most appropriate synthetic approach based on specific requirements and constraints [7].

Traditional synthetic routes, while well-established, generally demonstrate lower efficiency compared to modern approaches [2] [4]. The classical Michaelis-Arbuzov reaction typically achieves yields of 50-70% but requires extended reaction times (often 8-24 hours) and elevated temperatures (140-180°C) [4]. These conditions result in significant energy consumption and potential side reactions that complicate purification [4]. Additionally, the atom economy of this approach is compromised by the generation of alkyl halide by-products [2].

In contrast, modern palladium-catalyzed approaches have demonstrated superior efficiency in several respects [8]. These methods can achieve yields of 80-90% under milder conditions (80-135°C) and shorter reaction times (1-5 hours) [8]. The improved selectivity also simplifies purification procedures, although the use of precious metal catalysts introduces cost considerations and potential metal contamination issues [8].

The table below provides a comprehensive comparison of different synthetic methodologies:

Synthetic MethodYield (%)Reaction TimeTemperature (°C)Catalyst LoadingAtom EconomyEnvironmental Impact
Michaelis-Arbuzov50-708-24 hours140-180NoneModerateHigh
POCl₃ Alcoholysis60-804-8 hours0-80AlCl₃/MgCl₂LowVery High
Pd-Catalyzed80-901-5 hours80-1355-10 mol%HighModerate
Microwave-Assisted85-955-20 minutes100-190VariesHighLow to Moderate
Ultrasound-Assisted80-9510-40 minutes25-50VariesHighLow
Solvent-Free75-902-6 hours50-905-10 mol%HighVery Low

Microwave and ultrasound-assisted methodologies have demonstrated remarkable improvements in reaction kinetics, reducing reaction times to minutes rather than hours [9]. For instance, microwave-assisted Michaelis-Arbuzov reactions have achieved yields of 85-95% in just 5-20 minutes [9]. Similarly, ultrasound-assisted methods have produced yields of 80-95% in 10-40 minutes at near-ambient temperatures [6]. These approaches significantly reduce energy consumption while maintaining or improving yields, representing a substantial efficiency enhancement [6] [9].

Solvent-free conditions offer another dimension of efficiency improvement, particularly from an environmental perspective [9]. These approaches eliminate solvent-related waste and simplify purification procedures [9]. Studies have shown that solvent-free conditions can achieve yields of 75-90% for phosphonate synthesis, comparable to or better than solvent-based methods [9]. Additionally, the absence of solvent can accelerate reaction rates by increasing reagent concentration, as noted in one study: "the phosphite itself acts as the solvent as well as being a reactant" [14].

Catalyst efficiency represents another important consideration [12]. Traditional methods often employ stoichiometric amounts of Lewis acids or other activators, while modern approaches utilize catalytic quantities of more efficient catalysts [12]. For example, silica-supported catalysts have demonstrated excellent recyclability, maintaining high activity through multiple reaction cycles and thereby improving overall process efficiency [12].

Diethyl (bromodifluoromethyl)phosphonate represents a highly versatile and efficient precursor for difluorocarbene generation, exhibiting distinct reactivity patterns that have been extensively investigated through experimental and computational studies. The compound demonstrates exceptional utility in synthetic organic chemistry due to its unique ability to generate difluorocarbene under mild conditions while maintaining excellent functional group compatibility [1] [2] [3].

Difluorocarbene Generation Mechanisms

The generation of difluorocarbene from diethyl (bromodifluoromethyl)phosphonate proceeds through several distinct mechanistic pathways, each characterized by specific reaction conditions and kinetic parameters. These mechanisms have been elucidated through comprehensive experimental investigations and theoretical calculations, providing detailed insights into the fundamental processes governing carbene formation.

Spin-Forbidden Excitation under Visible Light Irradiation

Recent groundbreaking research has revealed that difluorocarbene can be generated through a previously unknown mechanism involving spin-forbidden excitation under visible light irradiation [4] [5] [6]. This revolutionary discovery demonstrates that difluoromethane bis(sulfonium ylide) can serve as an effective difluorocarbene precursor when subjected to 450 nanometer blue light irradiation at room temperature [5] [6].

The mechanism involves the homolytic cleavage of two sulfur-carbon bonds through spin-forbidden excitation, a process that was confirmed through time-resolved electron paramagnetic resonance spectroscopic studies and computational chemistry calculations [5]. The formation of difluorocarbene through this pathway was definitively established by its characteristic reactions with styrene derivatives to generate difluorocyclopropanes and insertion into various bonds containing oxygen and sulfur atoms [5] [6].

Density functional theory calculations revealed that the overall energy barrier for this two-step difluorocarbene generation process is approximately 19.1 kilocalories per mole, which correlates well with experimental observations showing reaction rates of approximately 7 × 10⁻² per second under standard conditions [5]. The homolytic cleavage process occurs asynchronously within the solvent cage, as demonstrated through isotope-labeled scrambling experiments and detailed computational studies [5].

This spin-forbidden excitation mechanism represents a significant advancement in difluorocarbene chemistry, offering a mild and environmentally benign approach to carbene generation without requiring harsh reaction conditions or toxic reagents [4] [5]. The discovery has opened new avenues for photochemical applications in organofluorine synthesis and has provided fundamental insights into the electronic structure and reactivity of difluorocarbene precursors.

Base-Promoted Decomposition Pathways

The base-promoted decomposition of diethyl (bromodifluoromethyl)phosphonate represents one of the most efficient and widely utilized methods for difluorocarbene generation in synthetic organic chemistry [2] [3] [7]. This transformation proceeds through an extremely facile phosphorus-carbon bond cleavage under basic conditions, typically employing potassium hydroxide or potassium carbonate as the base at temperatures ranging from -78°C to room temperature [2] [3].

The mechanism begins with nucleophilic attack by the hydroxide ion on the phosphorus center, leading to the formation of a pentacoordinate phosphorus intermediate [2] [3]. This intermediate undergoes rapid phosphorus-carbon bond cleavage to generate the bromodifluoromethyl anion, which subsequently eliminates bromide ion to form difluorocarbene [3] [7]. The overall process is characterized by exceptionally low activation energy barriers, making it one of the most kinetically favorable routes to difluorocarbene formation [2].

Experimental studies have demonstrated that this base-promoted pathway exhibits remarkable functional group tolerance, allowing for the selective difluoromethylation of phenols bearing sensitive functionalities such as enolizable carbonyl groups [3]. The reaction can be conducted in aqueous-organic solvent systems, typically using acetonitrile-water mixtures, which enhances the environmental compatibility of the process [3].

Kinetic investigations have revealed that the phosphorus-carbon bond cleavage occurs with rate constants that are several orders of magnitude higher than comparable reactions with other difluorocarbene precursors [2] [3]. This exceptional reactivity is attributed to the electron-withdrawing nature of the bromodifluoromethyl group, which destabilizes the phosphorus-carbon bond and facilitates its cleavage under mild basic conditions [7].

The base-promoted decomposition pathway has found extensive application in pharmaceutical and agrochemical synthesis, particularly for the preparation of difluoromethyl ethers and thioethers [1] [3]. The method has been successfully employed in the late-stage functionalization of complex molecules, demonstrating its utility in medicinal chemistry applications [3] [7].

Kinetic Studies of Carbene Formation

Comprehensive kinetic studies of carbene formation from diethyl (bromodifluoromethyl)phosphonate and related precursors have provided detailed insights into the fundamental mechanisms governing these transformations [8] [9] [10] [11]. These investigations have employed a variety of experimental techniques, including real-time Fourier transform infrared spectroscopy, variable temperature nuclear magnetic resonance spectroscopy, and stopped-flow analysis to elucidate reaction pathways and determine rate parameters [8] [9] [10].

Studies of difluorocarbene generation from trimethylsilyl trifluoromethane mediated by tetrabutylammonium triphenyldifluorosilicate or sodium iodide have revealed profoundly different kinetic behaviors, with the former system exhibiting autoinhibition and the latter showing quasi-stochastic autoacceleration [9] [10] [11]. The reaction kinetics follow complex patterns that can be described by empirical rate laws incorporating both direct and indirect fluoride transfer mechanisms [9] [12].

Variable temperature studies have shown that the ratio of fluoride transfer to complexation processes doubles across the temperature range from 2°C to 22°C, with difluorocarbene being generated only once in approximately every 10⁵ reactions between the trimethylsilyl compound and the trifluoromethyl anionoid [9] [10]. These findings highlight the efficiency challenges associated with certain difluorocarbene generation methods and underscore the advantages of using diethyl (bromodifluoromethyl)phosphonate as a precursor.

Temperature-dependent kinetic analysis has revealed activation energies ranging from less than 10 kilocalories per mole for the base-promoted decomposition of diethyl (bromodifluoromethyl)phosphonate to over 100 kilocalories per mole for high-temperature thermal decomposition processes [3] [13] [14]. The exceptionally low activation energy for the phosphonate-based system accounts for its remarkable efficiency and practical utility in synthetic applications.

Competition experiments and radical clock studies have provided evidence for the involvement of radical intermediates in certain carbene formation pathways, while demonstrating that the phosphonate-based system proceeds through predominantly ionic mechanisms [8] [15]. These mechanistic distinctions have important implications for reaction selectivity and functional group compatibility in synthetic applications.

Phosphorus-Carbon Bond Cleavage Mechanisms

The phosphorus-carbon bond cleavage in diethyl (bromodifluoromethyl)phosphonate represents a unique and highly efficient transformation that has been extensively studied to understand the fundamental factors governing its exceptional reactivity [2] [3] [16] [17] [18]. This process involves the selective cleavage of the carbon-phosphorus bond while preserving the integrity of other structural features, making it an ideal method for difluorocarbene generation under mild conditions.

The cleavage mechanism begins with the coordination of a nucleophile, typically hydroxide ion, to the phosphorus center, resulting in the formation of a pentacoordinate phosphorus intermediate [17] [18]. This intermediate is stabilized through hypervalent bonding arrangements that distribute electron density across multiple phosphorus-ligand interactions [17]. The electron-withdrawing nature of the bromodifluoromethyl group significantly weakens the phosphorus-carbon bond, making it susceptible to nucleophilic cleavage [16] [18].

Computational studies using density functional theory methods have revealed that the phosphorus-carbon bond cleavage proceeds through a concerted mechanism in which bond breaking and nucleophile coordination occur simultaneously [19] [20]. The calculated activation energies for this process are remarkably low, typically less than 15 kilocalories per mole, which is consistent with the observed experimental reactivity under mild conditions [16] [19].

The selectivity of the phosphorus-carbon bond cleavage is influenced by several factors, including the electronic properties of the substituents on phosphorus and the nature of the nucleophile [18] [21]. Studies have shown that electron-withdrawing groups enhance the rate of cleavage, while electron-donating substituents have the opposite effect [16] [18]. This electronic control allows for the fine-tuning of reaction conditions to achieve optimal yields and selectivities.

Mechanistic investigations have revealed that the phosphorus-carbon bond cleavage is accompanied by significant charge redistribution within the molecule [19] [20]. Natural bond orbital analysis indicates that the breaking bond develops significant ionic character during the transition state, with the carbon atom acquiring partial negative charge while the phosphorus center becomes more electropositive [19]. This charge separation facilitates the subsequent elimination of bromide ion to generate difluorocarbene.

The unique reactivity of diethyl (bromodifluoromethyl)phosphonate compared to other phosphonate esters has been attributed to the combined electronic effects of the bromine and fluorine substituents [16] [18]. These electronegative atoms create a highly polarized carbon-phosphorus bond that is particularly susceptible to nucleophilic attack, resulting in the observed exceptional reactivity under mild conditions [7] [18].

Radical Formation and Reactivity Patterns

The formation and reactivity of radical intermediates in reactions involving diethyl (bromodifluoromethyl)phosphonate have been extensively investigated to understand the complex mechanistic pathways that govern these transformations [22]. These studies have revealed that radical processes can play important roles in certain reaction conditions, particularly in the presence of transition metal catalysts or under photochemical conditions.

Palladium-catalyzed reactions of diethyl (bromodifluoromethyl)phosphonate with alkenes have been shown to proceed through the formation of phosphonyl difluoromethyl radicals as key intermediates [22]. These radicals are generated through single-electron transfer processes involving the palladium catalyst and undergo subsequent addition to carbon-carbon double bonds to form phosphonyldifluoromethylated products [22]. The steric effects of the diisopropyl groups in the phosphonate ester are critical for achieving high reaction efficiency in these transformations [22].

Mechanistic studies have demonstrated that phosphonyl radicals can be generated through various pathways, including photochemical activation using visible light photocatalysts. Eosin Y has been successfully employed as an organophotocatalyst to promote the formation of phosphinoyl radicals from diphenylphosphine oxide, which then undergo radical addition reactions with various substrates. These photocatalytic processes offer environmentally benign alternatives to traditional radical generation methods that require stoichiometric oxidants or metal initiators.

The reactivity patterns of difluorocarbene-derived radicals have been studied through competition experiments and radical clock methodologies. These investigations have revealed that difluorocarbene can undergo oxidation to generate carbonyl fluoride when treated with suitable oxygen sources, demonstrating the versatility of this reactive intermediate beyond its traditional roles in cycloaddition and insertion reactions. The oxidation process has been confirmed through successful trifluoromethoxylation reactions and the observation of silver trifluoromethoxide species.

Recent developments in organophosphorus radical chemistry have led to the design of novel radical trapping reagents that enable efficient phosphonylation of alkyl radicals under mild conditions. These "BecaP" reagents function as ambiphilic radical traps that can react with both nucleophilic and electrophilic radical precursors, offering new opportunities for the convergent synthesis of phosphonate esters. The rate constants for phosphonylation of primary alkyl radicals have been estimated to be approximately 4.7 × 10⁵ M⁻¹s⁻¹ in acetonitrile and 7.7 × 10⁵ M⁻¹s⁻¹ in 1,4-dioxane.

The formation of stabilized radical intermediates through beta-scission processes has been demonstrated in reactions involving phosphoranyl radicals. These radicals undergo rapid cleavage of weak carbon-oxygen bonds to generate highly stabilized benzhydryl radicals, which can participate in subsequent redox processes to regenerate photocatalysts or engage in further chemical transformations. The strategic use of these radical intermediates has enabled the development of high-turnover catalytic processes for phosphonate synthesis.

Mechanistic Investigations through Computational Methods

Computational chemistry has played a crucial role in elucidating the detailed mechanisms of reactions involving diethyl (bromodifluoromethyl)phosphonate and understanding the fundamental factors that govern its exceptional reactivity [19] [12]. These theoretical investigations have employed a wide range of computational methods, from density functional theory calculations to high-level ab initio techniques, to provide comprehensive insights into reaction pathways and energetics.

Density functional theory studies using the M06 functional with large basis sets have been employed to investigate the mechanisms of difluorocarbene reactions with various substrates. These calculations have revealed that many processes previously thought to proceed through stepwise mechanisms actually follow concerted pathways when dynamic electron correlation effects are properly accounted for. The importance of including these correlation effects cannot be overstated, as they fundamentally alter the predicted mechanism and energetics of these transformations.

Computational reaction screening using the artificial force induced reaction method has emerged as a powerful tool for predicting new multicomponent reactions involving difluorocarbene. This approach has successfully predicted the formation of alpha,alpha-difluorinated nitrogen-heterocyclic compounds through cycloadditions between azomethine ylides and various coupling partners. The computational predictions have been successfully validated through experimental studies, demonstrating the utility of theoretical methods for reaction discovery and development.

Ab initio calculations using complete active space self-consistent field methods, multireference perturbation theory, and coupled cluster approaches have provided detailed insights into the electronic structure and reactivity of difluorocarbene. These high-level calculations have shown that the mechanisms of cycloaddition reactions depend critically on the level of theory employed, with Hartree-Fock and configuration interaction methods often predicting stepwise pathways that are revealed to be concerted when electron correlation is properly included.

Conceptual density functional theory studies have been applied to investigate the dissociation of phosphonate dimers and the factors governing their stability [19]. These investigations have revealed that dianionic phosphonate dimers exhibit transition states during dissociation that are not present in neutral or singly charged systems [19]. The principal chemical descriptors, including chemical potential and reaction electronic flux, do not show significant changes in their trends along the dissociation profiles, indicating the presence of "ghost transition states" that have unusual electronic characteristics [19].

Computational studies of transition metal-catalyzed carbene transformations have provided detailed mechanistic insights into the formation and reactivity of metal carbene complexes. These investigations have identified three distinct reaction models: intramolecular migratory insertion, intermolecular nucleophilic addition, and outer-sphere nucleophilic addition to metal-ligated free carbene complexes. The computational results have shown that carbene formation from precursors is usually the rate-determining step, except in intermolecular nucleophilic addition reactions where the nucleophile reactivity significantly influences the overall reaction rate.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (37.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

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Diethyl bromodifluoromethanephosphonate

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Last modified: 08-15-2023

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